3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, an oxan-4-yl group, and an octahydrocyclopenta[c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.
Construction of the octahydrocyclopenta[c]pyrrole core: This step often involves cyclization reactions under acidic or basic conditions.
Attachment of the oxan-4-yl group: This can be done through etherification reactions using appropriate alcohols and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, alkoxides, and amines can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The fluoropyrimidine moiety, for example, can inhibit enzymes involved in nucleotide synthesis, while the oxan-4-yl group can enhance the compound’s binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile
- 3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide
Uniqueness
What sets 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluoropyrimidine moiety, in particular, enhances its potential as a bioactive compound, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H25FN4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C18H25FN4O3/c19-14-8-20-16(21-9-14)26-12-18-5-1-2-13(18)10-23(11-18)17(24)22-15-3-6-25-7-4-15/h8-9,13,15H,1-7,10-12H2,(H,22,24) |
InChI Key |
IQLSHZBBOVHMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)NC4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.